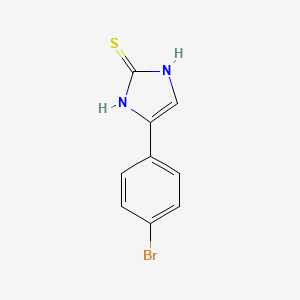
4-(4-溴苯基)-1H-咪唑-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives It features a bromophenyl group attached to the imidazole ring, which is further substituted with a thiol group
科学研究应用
4-(4-Bromo-phenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules through various coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.
Thiol Substitution: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.
Industrial Production Methods: Industrial production of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Phenyl Derivatives: Formed from the reduction of the bromophenyl group.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
作用机制
The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
4-Bromo-phenyl-imidazole: Lacks the thiol group, which affects its reactivity and applications.
4-(4-Chloro-phenyl)-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties.
4-(4-Methyl-phenyl)-1H-imidazole-2-thiol: Contains a methyl group instead of bromine, resulting in different steric and electronic effects.
Uniqueness: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both the bromophenyl and thiol groups, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, while the thiol group provides a site for covalent modification and redox reactions.
属性
IUPAC Name |
4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSGVUEJWOYDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=S)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360671 |
Source


|
| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-86-2 |
Source


|
| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

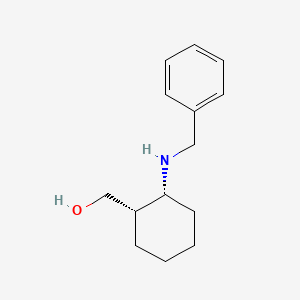
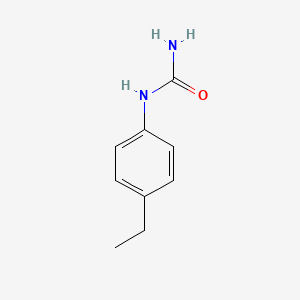

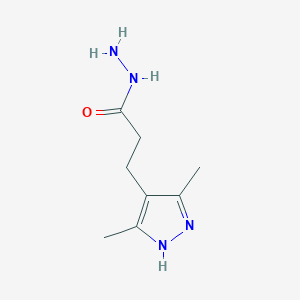
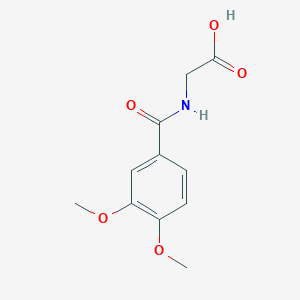
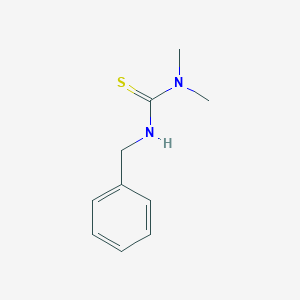
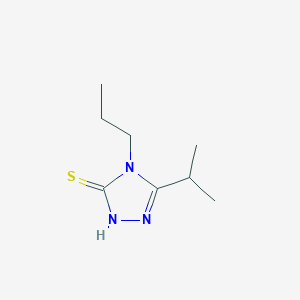
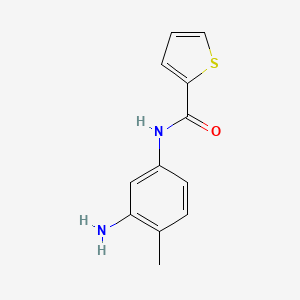

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

